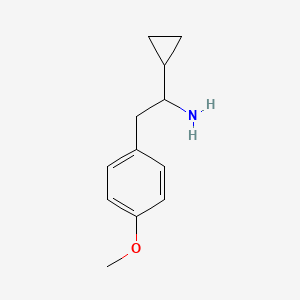

1-Cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C12H17NO. It is a derivative of phenethylamine, featuring a cyclopropyl group and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl bromide and 4-methoxyphenylacetonitrile.

Grignard Reaction: Cyclopropyl bromide is reacted with magnesium to form cyclopropylmagnesium bromide, which is then reacted with 4-methoxyphenylacetonitrile to form the corresponding ketone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further modify the compound, such as reducing the methoxy group to a hydroxyl group using hydrogenation.

Substitution: The amine group can undergo substitution reactions with electrophiles, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation catalysts

Substitution: Various electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Hydroxyl derivatives

Substitution: Alkylated or acylated amines

Scientific Research Applications

1-Cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Biological Research: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine: Similar structure but with the methoxy group in a different position.

1-(2-methoxyphenyl)ethan-1-amine: Lacks the cyclopropyl group, affecting its chemical properties and reactivity

Uniqueness

1-Cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine is unique due to the presence of both the cyclopropyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields .

Biological Activity

1-Cyclopropyl-2-(4-methoxyphenyl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and neuropharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a cyclopropyl group attached to an ethanamine backbone, with a 4-methoxyphenyl substituent that may influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study evaluated various derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus , indicating moderate to good antimicrobial potential .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Antitumor Activity

The antitumor properties of similar compounds have been explored in various cancer cell lines. For example, studies have demonstrated that certain derivatives possess IC50 values in the nanomolar range against specific tumor types, suggesting potent antiproliferative effects.

| Cell Line | IC50 (nM) |

|---|---|

| HCT116 (Colon Cancer) | <10 |

| KMS-12 BM (Multiple Myeloma) | 1400 |

| MM1.S (Multiple Myeloma) | 640 |

These findings indicate that modifications in the structure can lead to enhanced activity against specific cancer types, highlighting the importance of structure-activity relationships (SAR) in drug development.

Neuropharmacological Effects

Research has also pointed to potential neuropharmacological effects of cyclopropyl-containing compounds. Some studies suggest that these compounds may interact with neurotransmitter systems, potentially influencing mood and cognition. For instance, compounds with similar frameworks have shown promise in modulating serotonin receptors, which are critical targets for antidepressant therapies.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of related compounds:

- Antimicrobial Screening : A study on a series of cyclopropane derivatives found that their antimicrobial efficacy was significantly influenced by substituents on the aromatic ring .

- Anticancer Studies : In vitro testing revealed that certain derivatives exhibited strong cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction through caspase activation pathways .

- Neuropharmacological Assessment : Investigations into the effects on serotonin receptor binding indicated potential applications in treating mood disorders .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-cyclopropyl-2-(4-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C12H17NO/c1-14-11-6-2-9(3-7-11)8-12(13)10-4-5-10/h2-3,6-7,10,12H,4-5,8,13H2,1H3 |

InChI Key |

ADSBGXDRKNMJER-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2CC2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.